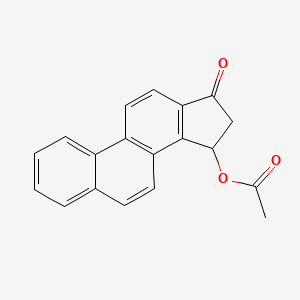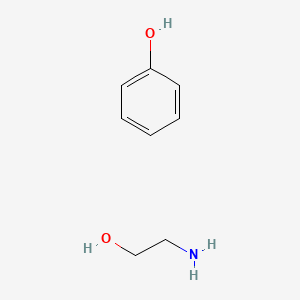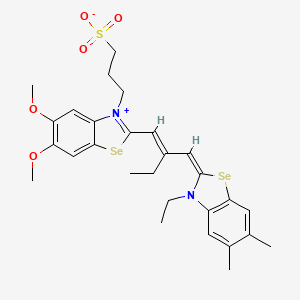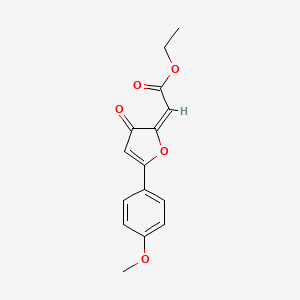![molecular formula C26H17ClN7Na3O10S3 B12723330 Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate CAS No. 29779-17-7](/img/structure/B12723330.png)
Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate is a complex organic compound primarily used as a dye. It is known for its vibrant color and solubility in water, making it suitable for various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate involves multiple steps. Initially, the appropriate aromatic amines are diazotized and then coupled with naphthol derivatives. The resulting azo compound is then reacted with chlorotriazine derivatives under controlled conditions to form the final product. The reaction conditions typically involve maintaining a specific pH and temperature to ensure the desired product’s formation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified through filtration and crystallization to obtain the dye in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate has several scientific research applications:
Chemistry: It is used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: The compound is used in staining techniques to visualize biological tissues and cells.
Industry: The dye is widely used in textile, paper, and leather industries for coloring purposes.
Wirkmechanismus
The mechanism of action of Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate involves its interaction with various molecular targets. The compound binds to specific sites on proteins and other macromolecules, altering their structure and function. This binding can lead to changes in cellular processes, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate
- Trisodium 4-amino-3-[[4-[(4-amino-2-hydroxyphenyl)azo]phenyl]azo]-5-hydroxy-6-[(4-sulphonatophenyl)azo]naphthalene-2,7-disulphonate
Uniqueness
Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate is unique due to its specific structural features, such as the presence of the triazine ring and the sulphonatophenyl groups. These features contribute to its distinct chemical properties and applications, setting it apart from similar compounds.
Eigenschaften
CAS-Nummer |
29779-17-7 |
|---|---|
Molekularformel |
C26H17ClN7Na3O10S3 |
Molekulargewicht |
788.1 g/mol |
IUPAC-Name |
trisodium;7-[[4-chloro-6-[N-(sulfonatomethyl)anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C26H20ClN7O10S3.3Na/c27-24-29-25(31-26(30-24)34(14-45(36,37)38)17-6-2-1-3-7-17)28-16-10-11-18-15(12-16)13-21(47(42,43)44)22(23(18)35)33-32-19-8-4-5-9-20(19)46(39,40)41;;;/h1-13,35H,14H2,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,28,29,30,31);;;/q;3*+1/p-3 |
InChI-Schlüssel |
URISCLHIRMNPMI-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C(C=C1)N(CS(=O)(=O)[O-])C2=NC(=NC(=N2)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=CC=CC=C5S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



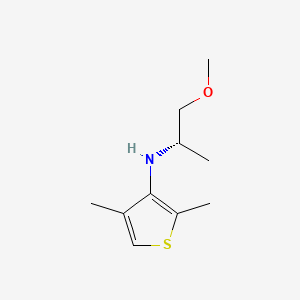
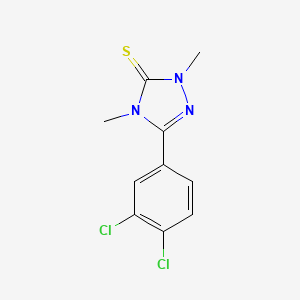
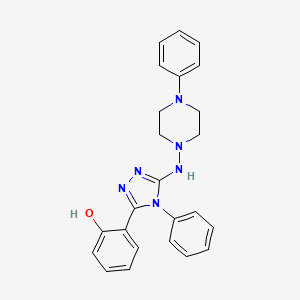

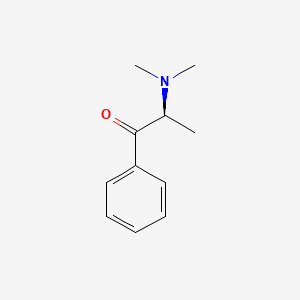
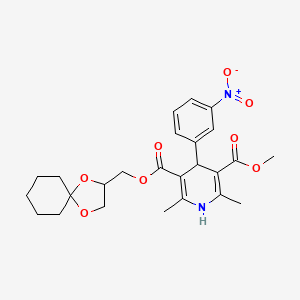
![aluminum;(2S,6aR,6aS,8aR)-10-[(2S,3R,4S,5S,6S)-6-carboxy-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate](/img/structure/B12723293.png)


